

# In-Depth Technical Guide: Solubility Profile of 2,4-Dihydroxy-6-Methoxybenzaldehyde

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## Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methoxybenzaldehyde

Cat. No.: B11814494

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## Executive Summary

**2,4-Dihydroxy-6-methoxybenzaldehyde** (CAS: 3519-76-4) is a critical pharmacophore and intermediate in the synthesis of flavonoids, coumarins, and complex polyphenols found in medicinal plants like *Morus macroura* and *Marshallia tenuifolia*. Its structural uniqueness lies in the "phloroglucinol pattern" of substitution, where the interplay between the aldehyde carbonyl and the ortho-hydroxyl group creates strong intramolecular hydrogen bonding.

This guide provides a comprehensive solubility profile, characterizing the compound's behavior in organic solvents. It integrates qualitative empirical data with thermodynamic modeling principles to assist researchers in process design, extraction, and purification.

## Physicochemical Characterization

Understanding the solubility of **2,4-dihydroxy-6-methoxybenzaldehyde** requires analyzing its molecular interactions.

## Structural Dynamics

- **Intramolecular Hydrogen Bonding:** The hydroxyl group at the C2 position forms a stable hydrogen bond with the carbonyl oxygen of the aldehyde (C1). This "locks" the conformation, reducing the polarity of the aldehyde group and increasing solubility in non-polar aprotic solvents compared to isomers without this feature.
- **Acidity (pKa):** The phenolic hydroxyls are weakly acidic.[1] The C4-OH is more accessible for deprotonation (pKa  $\approx$  7.8–8.3), while the C2-OH is stabilized by the aldehyde.
- **Lipophilicity:** The C6-methoxy group adds lipophilic character, enhancing solubility in chlorinated solvents (e.g., chloroform) compared to its parent compound, 2,4,6-trihydroxybenzaldehyde.

Property	Value / Characteristic
CAS Number	3519-76-4
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>
Molecular Weight	168.15 g/mol
Physical State	Solid (Needles from ethanol/water)
Predicted pKa	~7.8 (Phenolic OH)

## Solubility Profile in Organic Solvents[3]

The following classification is derived from synthesis workups, extraction protocols, and structural analogs (e.g., 2,4-dihydroxybenzaldehyde).

### Qualitative Solubility Table

Solvent Class	Solvent	Solubility Rating	Mechanistic Insight
Polar Aprotic	DMSO	High	Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic	Methanol	High	Strong solute-solvent H-bonding; primary solvent for extraction.
Polar Protic	Ethanol (90%)	High	High solubility at reflux; moderate at RT. Common recrystallization solvent.
Esters	Ethyl Acetate	Moderate-High	Effective for liquid-liquid extraction from acidified aqueous phases.
Chlorinated	Chloroform	Moderate	Soluble due to the lipophilic 6-methoxy group and intramolecular H-bond.
Ethers	Diethyl Ether	Moderate	Soluble; often used for washing or extraction.
Hydrocarbons	Hexane	Low/Insoluble	Lacks polarity to interact with phenolic OH groups. Used as an anti-solvent.
Aqueous	Water (pH 7)	Low	Hydrophobic aromatic ring dominates at neutral pH.

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Aqueous	Water (pH > 10)	High	Forms water-soluble phenolate salts (deprotonation).
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## pH-Dependent Solubility Logic

The solubility of **2,4-dihydroxy-6-methoxybenzaldehyde** is strictly pH-dependent. In synthetic protocols, the compound is often dissolved in dilute NaOH (forming a deep yellow/orange phenolate solution) and precipitated by acidification with HCl.

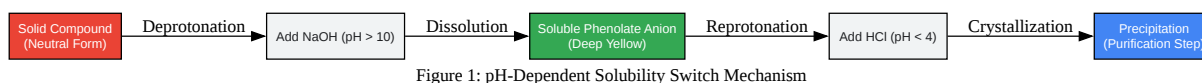


Figure 1: pH-Dependent Solubility Switch Mechanism

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## Experimental Protocol: Determination of Solubility

For researchers needing precise quantitative mole fraction data (e.g., for process scaling), the Isothermal Saturation Method is the gold standard.

### Protocol: Shake-Flask Method

- Preparation: Add excess solid **2,4-dihydroxy-6-methoxybenzaldehyde** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir magnetically at the desired temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (supersaturation).
- Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature.
- Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).

- Dilution: Immediately dilute the aliquot with mobile phase (methanol/water) to prevent precipitation upon cooling.
- Quantification: Analyze via HPLC-UV (Detection at  $\lambda \approx 280\text{--}290$  nm).

## Thermodynamic Modeling (The Modified Apelblat Equation)

Once experimental data (

) is obtained across temperatures (

), fit the data to the Modified Apelblat Equation to determine the enthalpy and entropy of dissolution. This model is standard for substituted benzaldehydes.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters representing non-ideality and enthalpy contributions.

## Application: Purification Strategy

The solubility differential between Ethyl Acetate (high solubility) and Petroleum Ether/Hexane (low solubility) is exploited for purification.

## Workflow: Recrystallization

- Dissolution: Dissolve crude **2,4-dihydroxy-6-methoxybenzaldehyde** in the minimum volume of hot Ethyl Acetate (or Ethanol).
- Filtration: Hot filter to remove insoluble impurities.
- Anti-Solvent Addition: Slowly add warm Petroleum Ether until slight turbidity persists.
- Cooling: Allow to cool slowly to room temperature, then to 4°C. The compound crystallizes as needles.

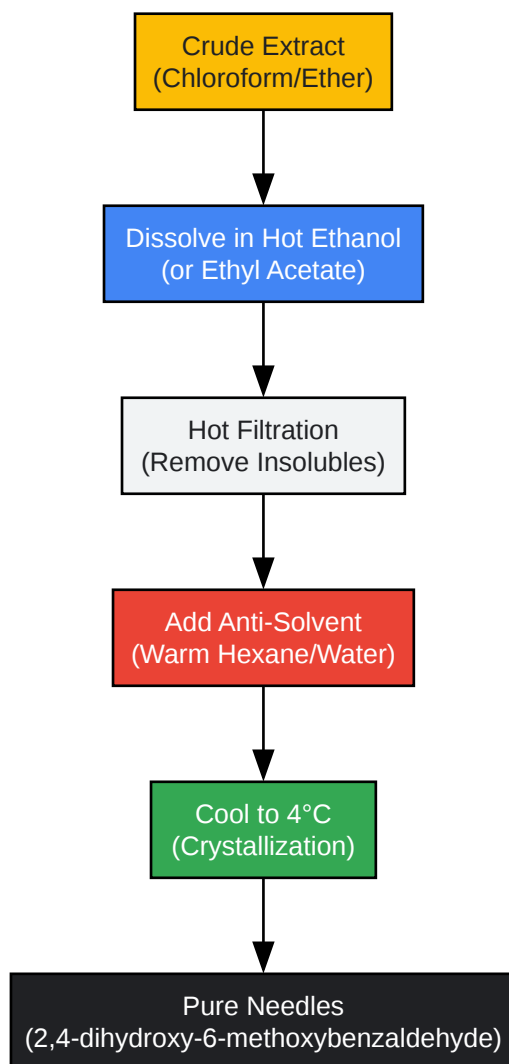


Figure 2: Recrystallization Strategy using Solubility Differentials

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## References

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## Sources

- 1. Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824) - FooDB [[foodb.ca](http://foodb.ca)]
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